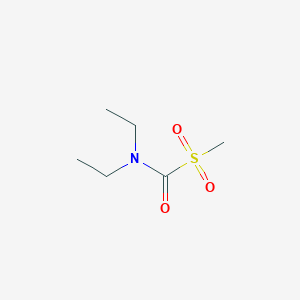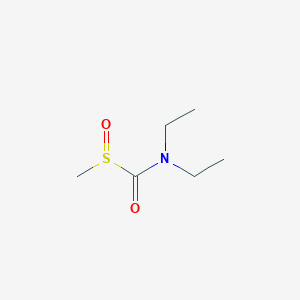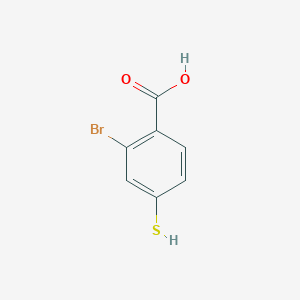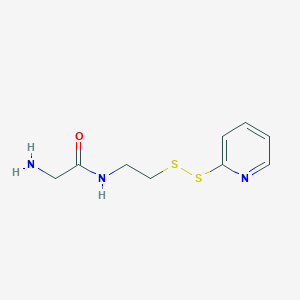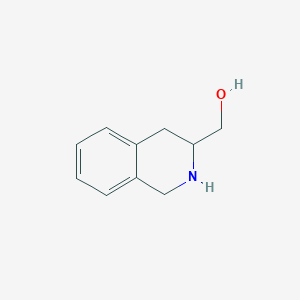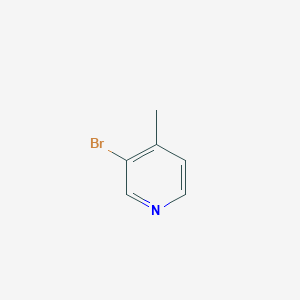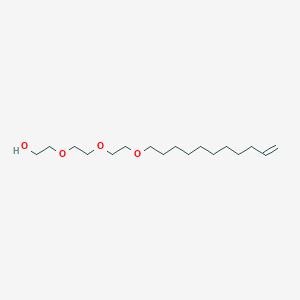![molecular formula C10H13N3O3 B015061 2-アミノ-3-(1H-ピロロ[2,3-b]ピリジン-3-イル)プロパン酸水和物 CAS No. 7146-37-4](/img/structure/B15061.png)
2-アミノ-3-(1H-ピロロ[2,3-b]ピリジン-3-イル)プロパン酸水和物
説明
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate is a complex organic compound that belongs to the class of amino acids and derivatives. It features a unique structure with a pyrrolo[2,3-b]pyridine moiety, which is a fused bicyclic ring system. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug discovery .
科学的研究の応用
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
Biochemical Pathways
The compound is known to inhibit photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in certain cyanobacteria . These biochemical pathways are crucial for the survival and growth of these organisms, and their inhibition can lead to significant downstream effects.
Result of Action
The compound’s action results in the inhibition of key biochemical processes in certain cyanobacteria . This can lead to significant molecular and cellular effects, potentially impacting the growth and survival of these organisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and exerts its effects.
生化学分析
Biochemical Properties
The 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate interacts with various enzymes and proteins. It has been reported to exhibit potent inhibitory activity against the Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . The nature of these interactions involves the compound binding to these receptors, inhibiting their activity and subsequently affecting the downstream signaling pathways .
Cellular Effects
In cellular processes, 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate has been observed to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion abilities of these cells .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate involves its binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt , which are involved in cell proliferation, migration, and survival.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and pyrroles.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents like ammonia or amines under suitable conditions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. The use of automated synthesis platforms and continuous flow reactors can also be employed to scale up the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolo[2,3-b]pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the compound to reduce functional groups such as nitro or carbonyl groups, if present.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo[2,3-b]pyridine ring or the propanoic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction may produce amines or alcohols .
類似化合物との比較
- 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride
- 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- (S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Comparison: Compared to similar compounds, 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate is unique due to its specific hydrate form, which can influence its solubility, stability, and reactivity. Additionally, the presence of the pyrrolo[2,3-b]pyridine moiety imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry .
特性
IUPAC Name |
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRHYQAIUZKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647368 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-37-4 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


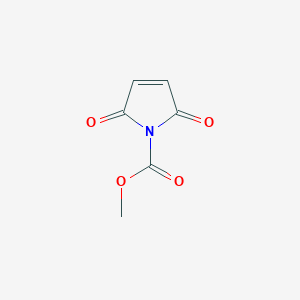

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
